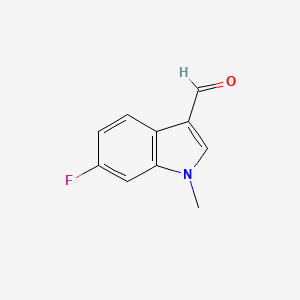

6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKABDVTBNOGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424660 | |

| Record name | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441715-93-1 | |

| Record name | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research and development.

Core Physicochemical Properties

This compound is a yellow powder with a molecular formula of C₁₀H₈FNO.[1] It is recognized for its role as a versatile building block in the synthesis of various bioactive molecules, largely due to the presence of a fluorine atom which can enhance biological activity and metabolic stability.[1]

Table 1: Physicochemical Data of this compound and a Related Compound

| Property | This compound | 6-Fluoroindole-3-carboxaldehyde (for comparison) |

| Molecular Formula | C₁₀H₈FNO[1][2] | C₉H₆FNO[3] |

| Molecular Weight | 177.18 g/mol [2] | 163.15 g/mol [3] |

| Appearance | Yellow powder[1] | Yellow crystalline powder |

| Purity | ≥ 96% (NMR)[1] | ≥ 98% (HPLC) |

| Melting Point | Data not available | 170-176 °C |

| Boiling Point | Data not available | Predicted: 342.4 ± 22.0 °C |

| Solubility | Data not available | Soluble in methanol |

| pKa | Data not available | Predicted: 14.90 ± 0.30 |

| Storage | Store at 0-8 °C[1] | Store at 0-8°C |

Synthesis and Characterization

The primary synthetic route to this compound involves the formylation of 6-fluoro-1-methyl-1H-indole, most commonly achieved through the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto an electron-rich aromatic ring.[4][5]

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

This protocol describes a general method for the formylation of an electron-rich arene, which can be adapted for the synthesis of this compound from 6-fluoro-1-methyl-1H-indole.

Materials:

-

6-fluoro-1-methyl-1H-indole (substrate)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substrate (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Vilsmeier reagent (1.5 equivalents) to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 6.5 hours), monitoring the progress by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Quench the reaction by adding a solution of sodium acetate (5.6 equivalents) in water.[6]

-

Stir the mixture for a short period (e.g., 10 minutes) at 0 °C.[6]

-

Dilute the mixture with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[6]

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.[6]

Characterization: The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity. A purity of ≥ 96% is typically expected.[1]

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research.

Drug Development

The indole scaffold is a common feature in many pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key starting material in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Derivatives of indole-3-carboxaldehyde have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-HIV properties.[7]

Fluorescent Probes

The indole ring system is inherently fluorescent. This compound can be utilized in the development of fluorescent probes for biological imaging, which are instrumental in visualizing cellular processes in real-time.[1]

Biochemical Research

This compound is also employed in biochemical studies, including those focused on enzyme inhibition and receptor binding, to gain insights into metabolic pathways.[1]

Signaling Pathways and Biological Interactions

While specific details on the direct interaction of this compound with signaling pathways are not extensively documented, its derivatives are of significant interest in medicinal chemistry. The core indole-3-carboxaldehyde structure is known to be a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating mucosal homeostasis in the gut. This suggests that derivatives of this compound could potentially be designed to modulate AhR signaling or other biological targets. Further research is needed to explore the specific biological activities and signaling pathway interactions of this compound and its derivatives.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthesis process and the logical flow of its applications.

Caption: Synthetic workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

CAS Number: 441715-93-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research and development. The strategic incorporation of a fluorine atom and a methyl group on the indole scaffold significantly influences its chemical reactivity and biological activity, making it a valuable building block for novel therapeutic agents.

Chemical and Physical Properties

This compound is a yellow powder. Below is a summary of its key chemical and physical properties.

| Property | Value |

| CAS Number | 441715-93-1 |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| Appearance | Yellow Powder |

| Purity | ≥96% (as determined by NMR) |

| Storage Conditions | Store at 0-8 °C |

Synthesis

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole.

Vilsmeier-Haack Reaction: An Overview

The Vilsmeier-Haack reaction involves the formylation of an active hydrogen-bearing compound using a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which then attacks the electron-rich indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

A general workflow for the Vilsmeier-Haack reaction is depicted below.

Caption: General workflow of the Vilsmeier-Haack reaction for indole formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Fluoro-1-methyl-1H-indole

Materials:

-

6-Fluoro-1-methyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-Fluoro-1-methyl-1H-indole (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Stir the mixture until the ice has melted and the pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Note: Reaction times, temperatures, and stoichiometry of reagents may require optimization for this specific substrate.

Spectral Data (Predicted and Analogous Compounds)

Specific spectral data for this compound is not available in the provided search results. However, based on the analysis of closely related indole-3-carboxaldehyde derivatives, the following are the expected characteristic signals.

¹H NMR:

-

A singlet for the aldehyde proton (-CHO) is expected to appear downfield, typically between δ 9.5 and 10.5 ppm.

-

A singlet for the N-methyl protons (-NCH₃) is expected around δ 3.8-4.0 ppm.

-

A singlet for the proton at the C2 position of the indole ring is expected around δ 7.5-8.0 ppm.

-

Signals for the aromatic protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns influenced by the fluorine substituent.

¹³C NMR:

-

The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 180-190 ppm.

-

The carbons of the indole ring will appear in the aromatic region, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.

-

The N-methyl carbon is expected to appear around δ 30-35 ppm.

Biological and Pharmaceutical Significance

This compound is a versatile building block in drug discovery due to the favorable properties conferred by the fluoro and methyl substituents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the N-methylation can prevent hydrogen bonding and alter solubility and metabolic profiles.

This compound and its derivatives are being investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Indole-based compounds have shown promise as anticancer agents, and fluorinated derivatives are actively being explored for their potential to inhibit cancer cell proliferation.[1]

-

Neurological Disorders: The indole scaffold is a common feature in molecules targeting the central nervous system. Derivatives of this compound are of interest for the development of treatments for neurological and psychiatric conditions.[2]

-

Enzyme Inhibition: This compound serves as a precursor for the synthesis of molecules designed to inhibit specific enzymes involved in disease pathways.[2]

-

Fluorescent Probes: The inherent fluorescence of the indole ring system can be modulated by substitution, making this compound a useful starting material for the development of fluorescent probes for biological imaging.[2]

The general significance of indole-3-carboxaldehyde derivatives in medicinal chemistry is illustrated in the following diagram.

Caption: Potential applications of this compound.

Experimental Protocols for Biological Assays

While specific quantitative biological activity data for this compound is not detailed in the provided search results, its derivatives are often evaluated in various biological assays. Below are general protocols for common assays relevant to its potential applications.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (or its derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

General Protocol for Enzyme Inhibition Assay

This protocol can be adapted for various enzymes. The specific substrates, buffers, and detection methods will vary depending on the target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

96-well plate

-

This compound (or its derivatives) dissolved in DMSO

-

Detection reagent (e.g., a chromogenic or fluorogenic substrate product)

-

Microplate reader

Procedure:

-

Add the assay buffer, the test compound at various concentrations, and the enzyme solution to the wells of a 96-well plate. Include a control without the inhibitor.

-

Pre-incubate the mixture for a specific period to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control without the inhibitor and calculate the IC₅₀ value.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further experimental validation is necessary to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a fluorinated indole derivative with significant potential in pharmaceutical research and materials science. This document details its chemical and physical properties, provides a general synthesis protocol, and explores its current and potential applications, including its role as a versatile building block for bioactive molecules.

Core Compound Properties

This compound is a solid, yellow powder at room temperature. The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position of the indole ring significantly influences its electronic properties, reactivity, and biological activity compared to the parent indole-3-carbaldehyde.

| Property | Value | Reference |

| Molecular Weight | 177.18 g/mol | |

| Molecular Formula | C₁₀H₈FNO | [1] |

| Appearance | Yellow powder | [1] |

| Storage Temperature | 0-8 °C | [1] |

Synthesis Methodology: The Vilsmeier-Haack Reaction

The primary method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4][5][6][7] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4][5][6]

General Experimental Protocol

The following is a generalized procedure for the Vilsmeier-Haack formylation of an indole derivative. The specific reaction conditions, such as temperature and reaction time, may require optimization for 6-fluoro-1-methyl-1H-indole as the substrate.

-

Vilsmeier Reagent Formation: In a round-bottomed flask equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature. The formation of the electrophilic chloroiminium salt, the Vilsmeier reagent, is typically indicated by a color change.[7]

-

Formylation: Dissolve the starting material, 6-fluoro-1-methyl-1H-indole, in DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the temperature does not rise significantly.[7]

-

Reaction Progression: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Work-up: Quench the reaction by carefully adding crushed ice, followed by the dropwise addition of a sodium hydroxide solution until the mixture is alkaline.[7]

-

Isolation and Purification: The product, this compound, may precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[7][8]

Synthesis Workflow

Applications in Research and Development

This compound is a valuable intermediate in several scientific domains, owing to its unique structural features.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a common motif in many biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. It is particularly explored in the development of novel therapeutics for:

-

Neurological Disorders: The indole structure is present in many neurotransmitters and psychoactive compounds, making its derivatives promising candidates for targeting central nervous system disorders.[1][9]

-

Oncology: Many anti-cancer agents are based on the indole nucleus.[1][9]

Fluorescent Probes

Indole derivatives often exhibit fluorescent properties. This compound can be utilized as a core structure for the design and synthesis of novel fluorescent probes for biological imaging.[1][9] These probes can be designed to selectively bind to specific cellular targets, allowing for the visualization of biological processes in real-time. The aldehyde functional group provides a convenient handle for further chemical modifications to tune the fluorescence properties and introduce targeting moieties.

Materials Science

The electro-optical properties of indole-containing compounds make them suitable for applications in materials science, particularly in the development of organic electronics. This includes their use in the fabrication of organic light-emitting diodes (OLEDs).[1]

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are not extensively available, research on the parent compound, indole-3-carboxaldehyde, provides valuable insights into its potential mechanisms of action. It is important to note that the substitutions on the indole ring can significantly alter the biological activity.

Based on studies of related indole-3-carboxaldehydes, a potential area of investigation is its role in modulating inflammatory responses. For instance, indole-3-carboxaldehyde has been shown to regulate the Toll-like receptor 7 (TLR7) signaling pathway, which is involved in the innate immune response to viral infections.

Hypothetical Signaling Pathway: Modulation of TLR7 Signaling

The following diagram illustrates a potential mechanism by which an indole-3-carboxaldehyde derivative might modulate the TLR7 signaling pathway. This is a hypothetical representation based on the activity of the parent compound and should be experimentally verified for this compound.

This guide serves as a foundational resource for professionals working with this compound. Further experimental validation is necessary to fully elucidate its synthetic nuances and biological mechanisms of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

Technical Guide: Physicochemical and Biological Profile of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the available data on 6-fluoro-1-methyl-1H-indole-3-carbaldehyde, a fluorinated indole derivative of interest in pharmaceutical research. Due to its structural features, this compound is a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This document summarizes its physicochemical properties, provides detailed experimental protocols for the synthesis of related compounds and for melting point determination, and visualizes a key signaling pathway associated with indole-3-carbaldehydes.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. However, data for the closely related parent compound, 6-fluoroindole-3-carboxaldehyde, is available and provides a useful reference.

| Property | Value | Source |

| Molecular Formula | C10H8FNO | Chem-Impex[1] |

| Molecular Weight | 177.2 g/mol | Chem-Impex[1] |

| Appearance | Yellow powder | Chem-Impex[1] |

| Purity | ≥ 96% (NMR) | Chem-Impex[1] |

| Storage Conditions | 0-8 °C | Chem-Impex[1] |

| Melting Point | Not available for the 1-methyl derivative. The related 6-fluoroindole-3-carboxaldehyde has a melting point of 174-178°C. | ChemicalBook[2] |

Experimental Protocols

Synthesis of 6-Fluoroindoles

While a specific protocol for this compound is not detailed in the provided search results, two general and robust methods for the synthesis of 6-fluoroindoles are the Leimgruber-Batcho and Fischer indole syntheses.[3] The choice of method often depends on the starting materials' availability and the desired scale of the reaction.[3]

3.1.1 Leimgruber-Batcho Indole Synthesis

This method is a versatile approach to synthesizing substituted indoles.

Workflow for Leimgruber-Batcho Synthesis

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical research and development.[1] Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility, alongside available data for structurally related compounds to infer a likely solubility profile.

Introduction to this compound

This compound is a fluorinated indole derivative recognized for its utility as a building block in the synthesis of bioactive molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery programs targeting a range of diseases, including cancer and neurological disorders.[1] Understanding its solubility is a critical first step in its journey from a laboratory chemical to a potential therapeutic agent, influencing everything from reaction conditions to formulation development.

Predicted Solubility Profile

Based on general principles of solubility, the "like dissolves like" rule suggests that this compound, a relatively polar molecule due to the aldehyde and fluorine moieties, will exhibit solubility in polar organic solvents. Its solubility in aqueous media is expected to be limited.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) | Citation |

| Indole-3-carboxaldehyde | DMSO | ~30 mg/mL | Not Specified | |

| Indole-3-carboxaldehyde | Dimethylformamide | ~30 mg/mL | Not Specified | [2] |

| Indole-3-carboxaldehyde | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [2] |

| 1-Methyl-1H-indole-3-carbaldehyde | Aqueous (pH 7.4) | >23.9 µg/mL | Not Specified | [3] |

| 6-Fluoroindole-3-carboxaldehyde | Methanol | Soluble | Not Specified |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[4] This protocol provides a reliable and reproducible means of ascertaining the solubility of this compound in various solvents.

Materials

-

This compound

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO, DMF)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the equilibration period is crucial.[5]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[5] A preliminary experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.[5]

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve (e.g., peak area vs. concentration).[5]

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.[5]

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for this compound remains to be publicly documented, this guide provides a robust experimental protocol for its determination. By following the detailed shake-flask method, researchers can accurately ascertain the solubility of this compound in various solvents, a critical parameter for its successful application in drug discovery and development. The provided data on related indole derivatives offers a valuable point of reference for anticipating its solubility characteristics.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research and development. This document outlines the expected spectral data, a standardized experimental protocol for its acquisition, and visual representations of the molecular structure and proton relationships to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, the following data table presents a predicted ¹H NMR spectrum based on the analysis of structurally similar indole derivatives and established principles of NMR spectroscopy. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), with predicted coupling constants (J) in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | 8.10 - 8.20 | s | - | 1H |

| H-4 | 7.95 - 8.05 | dd | J = 8.8, 5.2 | 1H |

| H-5 | 7.10 - 7.20 | td | J = 9.0, 2.4 | 1H |

| H-7 | 7.60 - 7.70 | dd | J = 9.6, 2.4 | 1H |

| N-CH₃ | 3.80 - 3.90 | s | - | 3H |

| CHO | 9.95 - 10.05 | s | - | 1H |

Standardized Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

2.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental requirements.

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃ (unless otherwise specified)

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds between scans.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient to cover all proton signals.

2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Molecular Structure and Proton Numbering

The following diagram illustrates the molecular structure of this compound with the standard numbering convention for the indole ring system.

Technical Guide: 13C NMR Analysis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for the compound 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde. This compound is a valuable intermediate in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1] Understanding its spectral characteristics is crucial for its identification, purity assessment, and further synthetic modifications.

Predicted 13C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~185 | The carbaldehyde carbonyl carbon is the most deshielded. |

| C6 | ~160 (d, 1JCF ≈ 240 Hz) | The fluorine-bearing carbon will appear as a doublet with a large coupling constant. |

| C3a | ~138 | Quaternary carbon, influenced by the fusion of the two rings. |

| C2 | ~137 | Influenced by the adjacent nitrogen and the carbaldehyde group. |

| C7a | ~126 | Quaternary carbon, part of the benzene ring. |

| C5 | ~122 (d, 3JCF ≈ 10 Hz) | Coupled to the fluorine atom through three bonds. |

| C4 | ~112 (d, 2JCF ≈ 25 Hz) | Coupled to the fluorine atom through two bonds. |

| C3 | ~118 | The carbon to which the carbaldehyde is attached. |

| C7 | ~110 | Part of the benzene ring. |

| N-CH3 | ~34 | The methyl group attached to the nitrogen. |

Note: These are predicted values and the actual experimental values may vary. The solvent used for analysis will also influence the chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum for this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for similar indole derivatives.[2][3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

-

The 13C NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 400 MHz.[3]

-

Tune and match the probe for 13C frequency.

-

Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: 256 to 1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0 to 200 ppm.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Reference the spectrum to the solvent peak or TMS (if used). For CDCl3, the central peak is at 77.16 ppm.

-

Integrate the peaks if quantitative analysis is required (note that in standard 13C NMR, integrals are not always reliable for quantification without specific experimental setups).

-

For unambiguous assignment, advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[4]

Workflow for 13C NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to spectral interpretation.

Caption: A flowchart outlining the key stages of 13C NMR analysis.

Logical Relationship of NMR Data Interpretation

The interpretation of the 13C NMR spectrum involves a logical process of correlating the observed signals with the molecular structure.

References

Mass Spectrometry Analysis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research.[1] This document outlines the compound's fundamental properties, a detailed experimental protocol for its analysis, and an interpretation of its expected mass spectrum and fragmentation patterns.

Compound Overview

This compound is a fluorinated indole derivative with significant applications in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈FNO | [1] |

| Molecular Weight | 177.18 g/mol | |

| Appearance | Yellow powder | [1] |

| Storage | 0-8 °C | [1] |

Experimental Protocol: UPLC-MS/MS Analysis

This section details a representative experimental protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This method is adapted from established protocols for similar indole derivatives.[2][3]

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, create a series of working standard solutions by serial dilution with a 50:50 mixture of acetonitrile and water.

-

Plasma Sample Extraction (for pharmacokinetic studies):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to precipitate proteins.[2]

-

Vortex the mixture for 1 minute.[2]

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.[2]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the residue in 100 µL of the initial mobile phase.[2]

-

UPLC Conditions

-

System: Waters ACQUITY UPLC I-Class or equivalent[2]

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[2]

-

Mobile Phase A: 0.1% Formic acid in water[2]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

-

Flow Rate: 0.4 mL/min[2]

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-1.0 min: 10-90% B

-

1.0-2.0 min: 90% B

-

2.0-2.1 min: 90-10% B

-

2.1-3.0 min: 10% B[2]

-

-

Injection Volume: 2 µL[2]

-

Column Temperature: 40°C[2]

Mass Spectrometer Conditions

-

System: Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2]

-

Capillary Voltage: 3.0 kV[2]

-

Cone Voltage: 30 V[2]

-

Desolvation Temperature: 500°C[2]

-

Desolvation Gas Flow: 1000 L/hr[2]

-

Cone Gas Flow: 150 L/hr[2]

-

Collision Gas: Argon[2]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)[2]

Mass Spectrum and Fragmentation Analysis

Table 2: Predicted m/z Values for Major Ions of this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 178.07 | Protonated molecular ion |

| [M+H-CO]⁺ | 150.08 | Loss of carbon monoxide from the aldehyde group |

| [M+H-CH₃]⁺ | 163.05 | Loss of the N-methyl group |

| [C₉H₇FN]⁺ | 148.06 | Loss of the formyl group |

| [C₈H₅F]⁺ | 120.04 | Further fragmentation of the indole ring |

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to initiate with the protonated molecular ion. Key fragmentation steps likely include the loss of the formyl group (CHO), the N-methyl group (CH₃), and potentially rearrangements of the indole core. The following diagram illustrates a plausible fragmentation pathway.

Caption: Proposed ESI-MS/MS fragmentation of the target compound.

Application in Drug Development Workflow

This compound serves as a versatile building block in the synthesis of more complex bioactive molecules.[1] Mass spectrometry is a critical analytical tool throughout the drug discovery and development pipeline, from initial synthesis confirmation to late-stage metabolic profiling.

Caption: Role of Mass Spectrometry in the drug development workflow.

This guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided protocols and fragmentation data serve as a starting point for researchers, which should be further optimized for specific instrumentation and experimental goals.

References

FT-IR spectrum of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

Introduction

This compound is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. The structural characterization of this compound is a critical step in its synthesis and application. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed overview of the expected , a generalized experimental protocol for its analysis, and a logical workflow for spectral interpretation.

Predicted FT-IR Spectral Data

While a publicly available experimental FT-IR spectrum for this compound is not readily found, a predictive analysis can be conducted based on the characteristic vibrational frequencies of its constituent functional groups. The primary functional groups in this molecule are the indole ring, the N-methyl group, the aldehyde group, and the C-F bond. The expected absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic, -CH₃) |

| 2850 - 2750 | Weak | C-H stretching (aldehyde) |

| 1680 - 1660 | Strong | C=O stretching (aldehyde, conjugated) |

| 1620 - 1580 | Medium-Strong | C=C stretching (indole ring) |

| 1550 - 1450 | Medium | C=C stretching (indole ring) |

| 1470 - 1430 | Medium | C-H bending (aliphatic, -CH₃) |

| 1350 - 1300 | Medium | C-N stretching (indole ring) |

| 1250 - 1180 | Strong | C-F stretching (aromatic) |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This section outlines a standard procedure for acquiring an FT-IR spectrum of a solid sample like this compound using an ATR-FT-IR spectrometer.

Materials and Equipment:

-

FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

-

Solid sample of this compound

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with the appropriate solvent and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.

-

Identify the major absorption bands and compare them to the predicted values and correlation tables to confirm the presence of the expected functional groups.

-

-

Cleaning:

-

Retract the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prepare for the next measurement.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to final structural confirmation.

Quantum yield of fluorinated indole-3-carbaldehydes

An In-depth Technical Guide to the Quantum Yield of Fluorinated Indole-3-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indole ring is a privileged scaffold in medicinal chemistry and is a core component of many bioactive compounds. Its inherent fluorescence properties, arising from the π-conjugated system, make it a valuable fluorophore. The introduction of a carbaldehyde group at the 3-position and fluorine atoms on the indole ring can significantly modulate the electronic and photophysical properties of the molecule. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. In the context of fluorophores, fluorine substitution can influence the fluorescence quantum yield, Stokes shift, and environmental sensitivity.

Indole-3-carbaldehyde derivatives have shown potential as versatile compounds with applications ranging from ligands for Schiff base synthesis to chromophores.[3] While non-fluorinated derivatives have demonstrated high fluorescence quantum yields, a comprehensive investigation into their fluorinated counterparts is an area ripe for exploration.[4][5]

Photophysical Properties of Related Indole-3-Carbaldehyde Derivatives

While specific data on the quantum yield of fluorinated indole-3-carbaldehydes is sparse, studies on related compounds provide valuable insights into the potential of this class of molecules. For instance, a series of indole-3-carbaldehyde Schiff bases have been synthesized and their photophysical properties investigated. These compounds were found to exhibit high fluorescence quantum yields, with values ranging from 0.66 to 0.70 in DMSO.[4][5] This suggests that the indole-3-carbaldehyde core is a promising platform for the development of highly fluorescent molecules.

Furthermore, compounds such as 5-fluoroindole-3-carboxaldehyde and 6-fluoro-1-methyl-1H-indole-3-carbaldehyde are commercially available and marketed for their potential use as fluorescent probes and in materials science.[1][2] This commercial interest underscores the recognized fluorescent potential of these molecules, even in the absence of detailed, publicly available quantum yield studies.

Quantitative Data on Fluorinated Indole-3-Carbaldehydes

A comprehensive search of the scientific literature did not yield a systematic study reporting the quantum yields of a series of fluorinated indole-3-carbaldehydes. Therefore, a detailed comparative table of quantitative data cannot be presented at this time. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values. A template for data presentation is provided below.

Table 1: Photophysical Properties of Fluorinated Indole-3-Carbaldehydes (Template)

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) |

| Example: 5-Fluoroindole-3-carbaldehyde | |||||

| Example: 6-Fluoroindole-3-carbaldehyde | |||||

| Example: 4,6-Difluoroindole-3-carbaldehyde |

Experimental Protocol: Relative Quantum Yield Determination

The following protocol for determining the relative fluorescence quantum yield is adapted from established methodologies and is suitable for fluorinated indole-3-carbaldehydes.[6] The method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instruments

-

Fluorinated Indole-3-Carbaldehyde Samples

-

Quantum Yield Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-Vis region.

-

Spectroscopic Grade Solvents: A range of solvents of varying polarity should be used to assess solvatochromic effects.

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz Cuvettes (1 cm path length)

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of the fluorinated indole-3-carbaldehyde samples and the quantum yield standard in the desired solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength. The same excitation wavelength should be used for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of the resulting linear fit for each plot should be determined.

-

Calculation of Quantum Yield

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

m_sample is the slope of the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

m_std is the slope of the plot for the standard.

-

η_sample is the refractive index of the solvent used for the sample.

-

η_std is the refractive index of the solvent used for the standard.

Mandatory Visualizations

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for determining relative fluorescence quantum yield.

Conclusion and Future Outlook

Fluorinated indole-3-carbaldehydes represent a class of compounds with significant potential as fluorescent probes and materials. While the existing literature provides a strong indication of their fluorescent properties, a systematic investigation into their quantum yields is necessary to fully realize their potential. The experimental protocol detailed in this guide provides a robust framework for researchers to undertake such studies. Future work should focus on synthesizing a library of these compounds with varying fluorination patterns and characterizing their photophysical properties in a range of solvents. Such studies will be invaluable for the rational design of novel fluorophores for applications in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Fluorinated Indole-3-Carbaldehydes in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the burgeoning field of fluorinated indole-3-carbaldehydes, a class of compounds demonstrating significant promise across diverse therapeutic areas. This document provides a comprehensive overview of their synthesis, biological activities—with a focus on anticancer, antimicrobial, and enzyme-inhibiting properties—and the molecular mechanisms underpinning their therapeutic potential. Detailed experimental protocols for key assays and syntheses are provided to facilitate further research and development in this exciting area.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom or a fluorine-containing moiety can profoundly influence a molecule's physicochemical and biological properties. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. When combined with the versatile reactivity of the carbaldehyde group at the 3-position of the indole ring, fluorinated indole-3-carbaldehydes emerge as a highly promising class of compounds for the development of novel therapeutics. This guide aims to provide an in-depth technical resource on the biological activities of these compounds, supported by quantitative data, detailed methodologies, and mechanistic insights.

Synthesis of Fluorinated Indole-3-Carbaldehydes

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich indole ring using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction is generally regioselective for the 3-position of the indole.

General Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

Appropriately fluorinated indole (e.g., 4-fluoroindole, 5-fluoroindole, 6-fluoroindole)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with constant stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve the fluorinated indole (1 equivalent) in anhydrous DCM.

-

Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired fluorinated indole-3-carbaldehyde.

Biological Activities and Quantitative Data

Fluorinated indole-3-carbaldehydes have demonstrated a broad spectrum of biological activities. The following sections summarize the available quantitative data for their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

The anticancer potential of these compounds is often attributed to their ability to interfere with crucial cellular processes, most notably the dynamics of microtubule assembly.

Table 1: Anticancer Activity of Fluorinated Indole-3-Carbaldehydes (IC₅₀ values in µM)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Fluoro-1H-indole-3-carbaldehyde | Data not available | - | |

| 6-Fluoro-1H-indole-3-carbaldehyde | Data not available | - | |

| 2-phenyl-5-fluoro-1H-indole-3-carbaldehyde | MCF-7 (Breast) | 0.052 | [1] |

| 2-phenyl-5-fluoro-1H-indole-3-carbaldehyde | HeLa (Cervical) | 0.072 | [1] |

Note: Data for a wider range of specifically fluorinated indole-3-carbaldehydes is limited in the readily available literature. The table will be updated as more data becomes accessible.

Antimicrobial Activity

The antimicrobial properties of fluorinated indole-3-carbaldehydes make them potential candidates for the development of new anti-infective agents.

Table 2: Antimicrobial Activity of Fluorinated Indole-3-Carbaldehydes (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-Fluoroindole | Serratia marcescens | >128 | [2] |

| 6-Fluoroindole | Serratia marcescens | >128 | [2] |

| 5-Fluoro-2-methylindole | Serratia marcescens | >128 | [2] |

Note: The presented data is for fluorinated indoles; specific MIC values for a broad range of fluorinated indole-3-carbaldehydes are not extensively reported in the available literature. Further studies are required to fully elucidate their antimicrobial spectrum.

Enzyme Inhibition

The indole scaffold is known to interact with various enzymes. Fluorination can further enhance these interactions, leading to potent and selective enzyme inhibition.

Table 3: Enzyme Inhibition by Fluorinated Indole Derivatives (Kᵢ values)

| Compound | Enzyme | Kᵢ | Reference |

| Data not available |

Note: Specific Kᵢ values for the inhibition of enzymes by fluorinated indole-3-carbaldehydes are not well-documented in the current literature. This represents a significant area for future research.

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Fluorinated indole-3-carbaldehyde compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Fluorinated indole-3-carbaldehyde compounds

-

96-well microtiter plates

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Enzyme Inhibition: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer

-

Fluorinated indole-3-carbaldehyde compounds

-

A spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate polymerization by incubating the mixture at 37 °C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

-

The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization.

Mechanism of Action and Signaling Pathways

A primary mechanism of action for the anticancer activity of many indole derivatives, including fluorinated indole-3-carbaldehydes, is the inhibition of tubulin polymerization.[3] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Visualization of the Tubulin Polymerization Inhibition Pathway

References

- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 2. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]

- 3. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical pKa Calculation of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's solubility, permeability, and target binding affinity. This whitepaper provides an in-depth technical guide for the theoretical calculation of the pKa of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound representative of scaffolds found in medicinal chemistry. We delineate a robust computational protocol employing Density Functional Theory (DFT) in conjunction with a continuum solvation model. The methodology, data presentation, and a visual workflow are detailed to equip researchers with a practical framework for predicting the pKa of novel chemical entities, thereby accelerating drug development pipelines.

Introduction

The ionization state of a drug molecule, dictated by its pKa value(s) and the pH of the surrounding environment, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. Accurate pKa prediction is therefore essential during the early stages of drug discovery for optimizing properties such as absorption, distribution, metabolism, and excretion (ADME).[1] this compound serves as a pertinent case study, incorporating a fluorinated indole core that is a common motif in pharmacologically active compounds.[2] The substituents—a fluorine atom, an N-methyl group, and a carbaldehyde group—each modulate the electronic properties and, consequently, the acidity or basicity of the molecule.[3]

Experimental determination of pKa can be resource-intensive. Consequently, computational chemistry offers a powerful alternative for rapid and cost-effective pKa prediction.[4] Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), combined with implicit solvation models, have emerged as a reliable approach for calculating pKa values with high accuracy.[5] This guide focuses on a widely used thermodynamic cycle-based approach to determine the pKa associated with the protonation of the most basic site in the molecule, the carbonyl oxygen.

Theoretical Background

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For the dissociation of a protonated species HA⁺:

HA⁺ ⇌ A + H⁺

The Gibbs free energy of this reaction in aqueous solution (ΔG°aq) is related to the pKa by the following equation:

pKa = ΔG°aq / (2.303 * RT)

where R is the universal gas constant and T is the temperature in Kelvin.

A robust method for calculating ΔG°aq is through a thermodynamic cycle (also known as the indirect method), which dissects the process into gas-phase and solvation components.[6][7] This approach allows for the use of high-level QM calculations for the gas-phase energetics while treating the bulk solvent effects with a computationally efficient continuum model.[6]

The cycle involves:

-

Calculating the Gibbs free energy change for the deprotonation reaction in the gas phase (ΔG°gas).

-

Calculating the solvation free energies (ΔG°S) for all species involved (HA⁺, A, and H⁺).

The aqueous free energy change is then given by:

ΔG°aq = ΔG°gas + ΔG°S(A) + ΔG°S(H⁺) - ΔG°S(HA⁺)

The Gibbs free energy of the proton in the gas phase is calculated using the Sackur-Tetrode equation, and a well-established experimental value is used for the solvation free energy of the proton.[6]

Detailed Computational Protocol

This section outlines a step-by-step protocol for calculating the pKa of this compound using the thermodynamic cycle approach with DFT. The target equilibrium is the protonation of the carbonyl oxygen.

Software: A quantum chemistry package such as Gaussian, Schrödinger's Jaguar, or similar is required.[5][8]

Step 1: Structure Preparation

-

Build Neutral Form (A): Construct the 3D structure of this compound using a molecular builder.

-

Build Protonated Form (HA⁺): Add a proton to the oxygen atom of the carbaldehyde group. Ensure the initial geometry is reasonable.

Step 2: Gas-Phase Geometry Optimization and Frequency Calculations

-

Methodology: Perform geometry optimizations followed by frequency calculations for both the neutral (A) and protonated (HA⁺) species in the gas phase. A commonly used and reliable level of theory is the M06-2X functional with a triple-ζ basis set such as 6-311++G(d,p).[9] The M06-2X functional is often effective for main-group thermochemistry.

-

Execution:

-

For species A and HA⁺, run a combined optimization and frequency calculation.

-

Verify that the optimizations have converged to a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies.

-

-

Data Extraction: From the output files, extract the standard Gibbs free energies (G°gas) for both A and HA⁺.

Step 3: Solvation Energy Calculations

-

Methodology: Using the gas-phase optimized geometries from Step 2, perform single-point energy calculations in the aqueous phase using an implicit solvation model. The Solvation Model based on Density (SMD) is a widely used and accurate choice.[9]

-

Execution:

-

For both A and HA⁺, run a single-point energy calculation at the same level of theory (e.g., M06-2X/6-311++G(d,p)) with the SMD solvent model for water.

-

-

Data Extraction: The solvation free energy (ΔG°S) for each species is the difference between its total Gibbs free energy in solution and its total Gibbs free energy in the gas phase. Most software packages directly output this value.

Step 4: pKa Calculation

-

Assemble Terms: Use the values obtained in the previous steps and standard literature values for the proton.

-

Calculate pKa: Convert ΔG°aq from kcal/mol to a pKa value using the formula:

-

pKa = ΔG°aq / (1.364) (at T = 298.15 K)

-

Data Presentation

The calculated thermodynamic data should be summarized in a structured table for clarity and comparison.

| Parameter | Species (A) | Species (HA⁺) | Proton (H⁺) |

| Gas-Phase Gibbs Free Energy (G°gas) | G°gas(A) | G°gas(HA⁺) | -6.28 kcal/mol[6] |

| Solvation Free Energy (ΔG°S) | ΔG°S(A) | ΔG°S(HA⁺) | -265.9 kcal/mol[6] |

| Calculated pKa | \multicolumn{3}{c | }{pKa = [G°gas(A) - G°gas(HA⁺) + ΔG°S(A) - ΔG°S(HA⁺) - 272.18] / 1.364} |

Note: All energy values are in kcal/mol. G°gas and ΔG°S for A and HA⁺ are to be obtained from the DFT calculations.

Visualization of Workflow

A clear workflow diagram is essential for understanding the sequence of computational steps.

Caption: Workflow for the theoretical pKa calculation via the thermodynamic cycle.

Discussion and Expected Results

The most basic site on this compound is the carbonyl oxygen of the aldehyde group. The N-methyl group prevents the indole nitrogen from participating in acid-base equilibrium. The substituents are expected to influence the basicity of the carbonyl oxygen:

-

6-Fluoro Group: As an electron-withdrawing group, the fluorine atom will decrease the electron density on the indole ring system and, by extension, on the carbonyl oxygen. This is expected to decrease the basicity of the oxygen, resulting in a lower pKa for the conjugate acid compared to a non-fluorinated analog.[3]

-

3-Carbaldehyde Group: The aldehyde group is itself electron-withdrawing, which deactivates the indole ring.

-

1-Methyl Group: The N-methyl group is weakly electron-donating and blocks the otherwise acidic N-H proton of the indole ring.

Given these electronic effects, the pKa of the protonated aldehyde is expected to be relatively low (i.e., it will be a moderately strong acid). For comparison, the pKa of protonated acetone is approximately -7.2. The electron-withdrawing nature of the fluorinated indole ring will likely result in a pKa value that is even lower.

Conclusion

This technical guide provides a comprehensive and actionable protocol for the theoretical calculation of the pKa of this compound using DFT. By leveraging the thermodynamic cycle approach, researchers can obtain reliable pKa predictions that are invaluable for guiding molecular design and optimization in drug discovery. The outlined methodology is broadly applicable to other complex organic molecules, offering a systematic way to assess a fundamental property that governs drug behavior.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Understanding the Role of pKa in Indole Synthesis: A Comprehensive Review - Articles Factory [articlesfactory.com]

- 4. schrodinger.com [schrodinger.com]

- 5. youtube.com [youtube.com]

- 6. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. schrodinger.com [schrodinger.com]

- 9. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Predicted Crystal Structure of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

For Immediate Release